![molecular formula C25H38Cl2N2O3 B2497788 1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 474262-31-2](/img/structure/B2497788.png)
1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical compound belongs to a class of compounds with potential biological activity, often characterized by the presence of a piperazine ring and specific functional groups that contribute to its molecular structure and properties.
Synthesis Analysis
The synthesis of related compounds typically involves multistep chemical reactions, including acetylation, condensation reactions, and reactions with piperazine or similar amines. For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved ferulic acid acetylation protection followed by reaction with piperazine (Wang Xiao-shan, 2011).
Molecular Structure Analysis
X-ray diffraction studies and spectroscopic evidences, such as LCMS, 1H NMR, 13C NMR, and IR, play a crucial role in characterizing the molecular structure of synthesized compounds. The crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by XRD data, highlighting the importance of weak intermolecular interactions in the crystal packing (C. Sanjeevarayappa et al., 2015).
Scientific Research Applications
Antagonist Properties at 5-HT1A Receptors
The compound exhibits antagonist properties at both pre- and postsynaptic 5-HT1A receptors in the rat brain, according to a study involving in vitro biochemical and electrophysiological methods. This could have implications in the study of neurotransmitter systems and potential treatments for related neurological disorders (Lanfumey, Haj-Dahmane, & Hamon, 1993).
Alpha-Adrenoceptor Affinity and Antagonistic Properties
A series of 1,4-substituted piperazine derivatives, including compounds similar to the one , displayed significant affinity and antagonistic properties toward alpha 1- and alpha 2-adrenoceptors. This could have implications in cardiovascular research, particularly in the development of treatments for conditions like hypertension (Marona, Kubacka, Filipek, Siwek, Dybała, Szneler, Pociecha, Gunia, & Waszkielewicz, 2011).
Structural Characterization and Biological Evaluation
The synthesis and structural characterization of compounds with a similar structural framework have been carried out, revealing potential for applications in areas such as antibacterial and anthelmintic activities. This indicates possible uses in the development of new antimicrobial agents (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Synthesis and Pharmaceutical Evaluation
The synthesis of similar piperazine derivatives has been explored, with potential applications in pharmaceutical research, particularly in the development of antidepressants and anti-anxiety medications. This suggests a role in the treatment of mental health disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Antimicrobial Activities
Research into triazole derivatives, structurally related to the compound , has demonstrated antimicrobial activities. This underscores the potential for these compounds in addressing bacterial and fungal infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Dual Action at Serotonin Receptors and Transporters
Studies have indicated that compounds structurally similar to 1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride exhibit dual action at 5-HT1A serotonin receptors and serotonin transporters, suggesting potential applications in the treatment of depression (Martínez, Pérez, Oficialdegui, Heras, Orus, Villanueva, Palop, Roca, Mourelle, Bosch, del Castillo, Lasheras, Tordera, del Río, & Monge, 2001).
Anxiolytic Effects
Research has explored the anxiolytic effects of compounds with similar structures, emphasizing their potential in the treatment of anxiety disorders (Rodgers & Cole, 1994).
properties
IUPAC Name |
1-(2-tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O3.2ClH/c1-19-6-11-24(23(16-19)25(2,3)4)30-18-21(28)17-26-12-14-27(15-13-26)20-7-9-22(29-5)10-8-20;;/h6-11,16,21,28H,12-15,17-18H2,1-5H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAAYGCIWJFGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)C(C)(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-2-(oxan-4-yl)-2-phenyl-S-[1-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2497705.png)
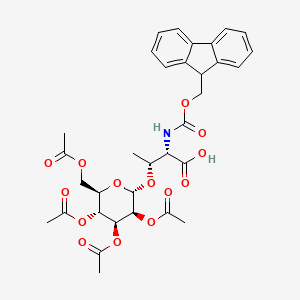

![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)
![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)
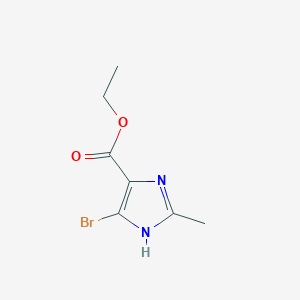
![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2497718.png)
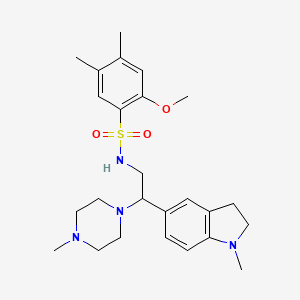
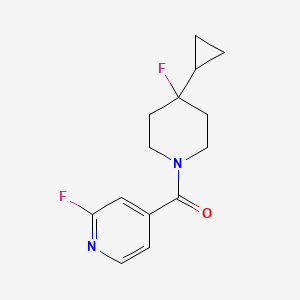
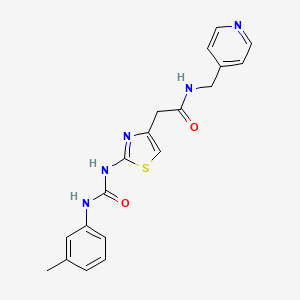
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)
![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)